![molecular formula C14H18BrNO B253428 N-(3-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B253428.png)
N-(3-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, commonly known as Br-CPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclopropane derivative that has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of Br-CPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain compounds, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
Br-CPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain compounds. Additionally, it has been shown to have anti-inflammatory and analgesic effects, as well as potential for use in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Br-CPA is its unique properties, which make it useful in a variety of scientific research applications. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of Br-CPA. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of Br-CPA and its potential use in the treatment of cancer and other diseases. Finally, there is potential for the development of new compounds based on the structure of Br-CPA, which could have even greater potential for use in scientific research.
Synthesemethoden
The synthesis of Br-CPA can be achieved through various methods, including the reaction of cyclopropane with 3-bromobenzoyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal. Another method involves the reaction of 3-bromobenzoyl chloride with cyclopropane, followed by the reaction with tert-butylamine.
Wissenschaftliche Forschungsanwendungen
Br-CPA has been widely used in scientific research due to its unique properties. It has been studied for its potential use as a ligand in asymmetric catalysis, as well as its use in the synthesis of chiral compounds. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
Produktname |
N-(3-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
---|---|
Molekularformel |
C14H18BrNO |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H18BrNO/c1-13(2)11(14(13,3)4)12(17)16-10-7-5-6-9(15)8-10/h5-8,11H,1-4H3,(H,16,17) |
InChI-Schlüssel |
GQRFMGNLFGCKAB-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=CC=C2)Br)C |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.